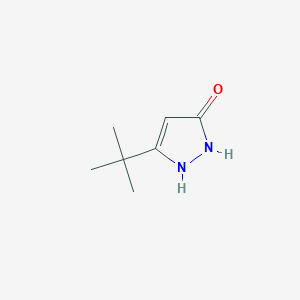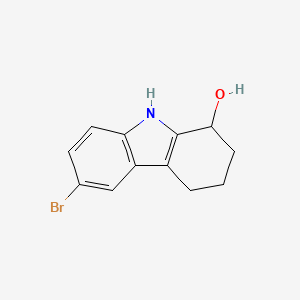
6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol
描述
6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol is an organic compound with the molecular formula C12H12BrNO. It is a derivative of carbazole, a tricyclic aromatic compound. The presence of a bromine atom and a hydroxyl group in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol typically involves the bromination of 2,3,4,9-tetrahydro-1H-carbazol-1-ol. One common method is to react 2,3,4,9-tetrahydro-1H-carbazol-1-ol with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The crude product is typically purified by recrystallization or chromatography to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or amines.
Major Products Formed
Oxidation: Formation of 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one.
Reduction: Formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ol.
Substitution: Formation of various substituted carbazole derivatives depending on the nucleophile used.
科学研究应用
6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Medicine: It is explored for its potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activities. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one: Similar structure but with a ketone group instead of a hydroxyl group.
6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-ol: Similar structure but with a chlorine atom instead of a bromine atom.
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-ol: Similar structure but with a methoxy group instead of a hydroxyl group.
Uniqueness
6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity and binding properties. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
属性
IUPAC Name |
6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,11,14-15H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJMJEOJZGQCCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
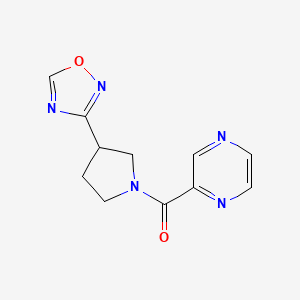
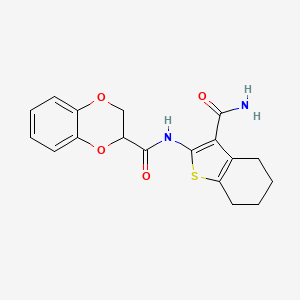
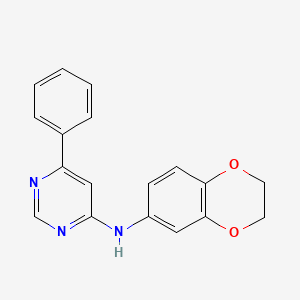

![2,6-difluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2375952.png)



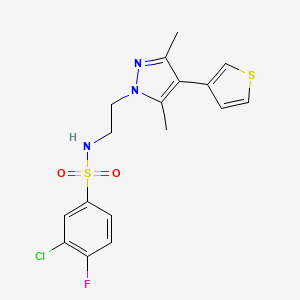
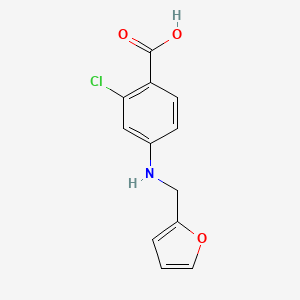
![(2-(methylthio)pyridin-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2375962.png)
![2-[(1S,5R)-6-[(6-fluoroquinolin-2-yl)methylamino]-3-azabicyclo[3.1.0]hexan-3-yl]-N-hydroxypyrimidine-5-carboxamide](/img/structure/B2375963.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2375964.png)
